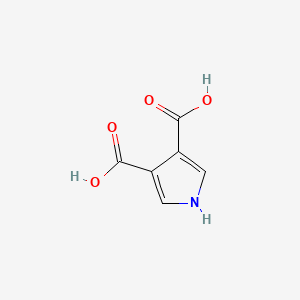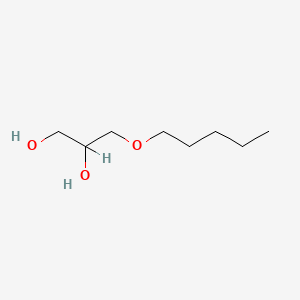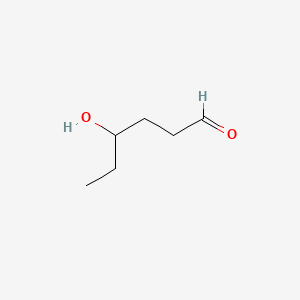
2-Ethyl-5,5-dimethyl-1,3-dioxane
描述
2-Ethyl-5,5-dimethyl-1,3-dioxane is an organic compound with the molecular formula C8H16O2. It is a heterocyclic compound containing a dioxane ring, which is a six-membered ring with two oxygen atoms. This compound is known for its unique structural properties and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions: 2-Ethyl-5,5-dimethyl-1,3-dioxane can be synthesized through the reaction of propionaldehyde with neopentyl glycol. The reaction typically involves an acid-catalyzed cyclization process, where the aldehyde and glycol react to form the dioxane ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
化学反应分析
Types of Reactions: 2-Ethyl-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The dioxane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
2-Ethyl-5,5-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
作用机制
The mechanism of action of 2-Ethyl-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Another dioxane derivative with different functional groups and properties.
5-Ethyl-5-(hydroxymethyl)-β,β-dimethyl-1,3-dioxane-2-ethanol diacrylate: A compound with similar structural features but different functional groups.
Uniqueness: 2-Ethyl-5,5-dimethyl-1,3-dioxane is unique due to its specific structural arrangement and reactivity. Its dioxane ring provides stability and versatility in various chemical reactions, making it valuable in both research and industrial applications .
属性
IUPAC Name |
2-ethyl-5,5-dimethyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7-9-5-8(2,3)6-10-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHOOPIYPOINNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCC(CO1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227613 | |
| Record name | 2-Ethyl-5,5-dimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-58-1 | |
| Record name | 2-Ethyl-5,5-dimethyl-1,3-dioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-5,5-dimethyl-1,3-dioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-5,5-dimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-5,5-dimethyl-1,3-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Ethyl-5,5-dimethyl-1,3-dioxane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UZX3RBK5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 2-Ethyl-5,5-dimethyl-1,3-dioxane (2EDD) in water sources?
A1: 2EDD is not a naturally occurring compound. Research points to industrial activities, particularly the manufacturing of polyester resins, as the primary source of 2EDD contamination in water. The compound is a byproduct of the cyclic acetalization reactions involved in resin synthesis. [, ] Wastewater discharge from these plants, or the use of industrial byproducts containing 2EDD for codigestion in wastewater treatment plants, have been identified as key contributors to its presence in rivers, groundwater, and even tap water. [, ]
Q2: Why is this compound (2EDD) a concern in drinking water?
A2: While the toxicological effects of 2EDD require further investigation, its presence in drinking water is primarily a concern due to its low odor threshold. Even at extremely low concentrations (nanograms per liter), 2EDD imparts a distinct and unpleasant odor to water, often described as "sickening," "olive oil-like," or "fruity." [, ] These odors can lead to consumer complaints and even necessitate the temporary shutdown of water treatment plants. []
Q3: How is this compound (2EDD) detected and quantified in water samples?
A3: Detecting and quantifying 2EDD at the trace levels found in water requires sensitive analytical techniques. The research highlights the use of:
- Closed Loop Stripping Analysis (CLSA): This method extracts volatile organic compounds from water samples, concentrating them for analysis. []
- Flavor Profile Analysis (FPA): This sensory analysis method uses trained panelists to characterize and quantify odors in water, including the specific odor profile associated with 2EDD. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): Often coupled with techniques like cryofocusing or purge-and-trap for pre-concentration, GC-MS separates and identifies volatile compounds based on their mass-to-charge ratios. This allows for the identification and quantification of 2EDD in complex water samples. [, ]
Q4: Are there any known incidents of this compound (2EDD) water contamination?
A4: Yes, the research describes several instances of 2EDD contamination:
- Barcelona, Spain: 2EDD was detected in surface waters and tap water, originating from wastewater treatment plants using industrial byproducts containing 2EDD. [] A similar event had occurred in the same area two decades prior. []
- South America: An acute taste and odor episode, described as an "olive odor," led to the temporary shutdown of a water treatment plant serving millions. Investigation revealed high levels of 2EDD, along with other compounds, originating from a polyester resin manufacturing plant. []
- Tordera Aquifer, Spain: 2EDD was identified as the primary odor-causing compound in river and groundwater sources used for drinking water, traced back to a polyester resin manufacturing facility. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide](/img/structure/B1207713.png)
![Phenyl-[4-(4-vinyl-phenyl)-thiazol-2-yl]-amine](/img/structure/B1207716.png)





![1-(2,6-Difluorophenyl)-7-chloro-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B1207727.png)



